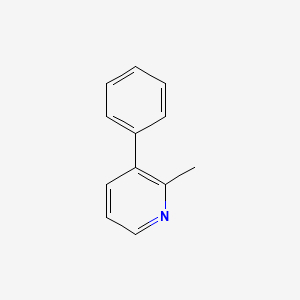

2-Methyl-3-phenylpyridine

描述

Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in the field of organic chemistry. researchgate.net This six-membered nitrogen-containing heterocycle is a structural isostere of benzene (B151609) and serves as a precursor for a vast number of pharmaceuticals and agrochemicals. researchgate.net The pyridine scaffold is ubiquitous in nature, forming the core of essential biomolecules such as vitamins like niacin and coenzymes. core.ac.uk

In synthetic chemistry, pyridine derivatives are highly valued for several reasons. They are widely used as ligands in organometallic chemistry and catalysis, where the nitrogen atom can coordinate to a metal center, influencing the catalyst's reactivity and selectivity. core.ac.ukelectronicsandbooks.com Furthermore, the pyridine ring can be readily functionalized, allowing for the synthesis of complex molecular architectures. core.ac.uk This versatility has made pyridine-based compounds a privileged scaffold in medicinal chemistry, with over 7000 existing drug molecules incorporating this structural motif. researchgate.net

Importance of Arylpyridines in Advanced Chemical Research

Arylpyridines, which are pyridine rings substituted with an aryl group like phenyl, represent a particularly important subclass of pyridine derivatives. The parent compound of this class, 2-phenylpyridine (B120327), is extensively studied. These compounds are critical in the development of advanced materials and catalysis.

In materials science, arylpyridines, especially 2-phenylpyridine, are renowned for their role as cyclometalating ligands in creating highly phosphorescent metal complexes with elements like iridium(III) and platinum(II). bohrium.comchemscene.com These complexes are crucial components in the fabrication of Organic Light Emitting Diodes (OLEDs) due to their high quantum yields and stability. bohrium.comchemscene.com The electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on both the phenyl and pyridine rings. bohrium.com

In the realm of catalysis, arylpyridines serve as important ligands for transition metals such as palladium and rhodium. The nitrogen atom of the pyridine and a carbon atom from the phenyl ring can coordinate to the metal center, forming stable cyclometalated complexes. st-andrews.ac.uk These complexes are active catalysts in a variety of organic transformations, including C-H bond activation and functionalization, which are powerful tools for constructing complex molecules from simpler starting materials. st-andrews.ac.uknih.gov For instance, palladium complexes of the related 3-methyl-2-phenylpyridine (B78825) have been instrumental in mechanistic studies of C-H arylation reactions. nih.gov

Overview of Research Trajectories for 2-Methyl-3-phenylpyridine

Research focusing specifically on this compound has primarily centered on its synthesis and its use as a chemical intermediate. While not as extensively studied as its isomer 2-phenylpyridine, its unique substitution pattern makes it a valuable precursor for specific polycyclic aromatic structures.

A significant area of research has been the development of efficient synthetic routes to this compound. Modern synthetic efforts have moved beyond traditional batch processing to more advanced techniques. A notable example is the use of a continuous flow system for the α-methylation of 3-phenylpyridine (B14346). mdpi.com This method, which employs a Raney® nickel catalyst and a low-boiling-point alcohol at high temperatures, offers a greener and more efficient protocol compared to conventional methods. mdpi.com This flow chemistry approach provides the product in high yield and purity, avoiding extensive work-up procedures. mdpi.com

The primary application documented for this compound is its role as a starting material in the synthesis of azafluorenes. Specifically, it undergoes catalytic dehydrocyclization to produce 1-azafluorene. acs.orgrudn.ru Azafluorenes are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom, which are of interest for their potential biological activities and as building blocks for more complex materials. electronicsandbooks.com The dehydrocyclization of various methyl- and phenyl-substituted pyridines has been established as a key method for accessing the different isomers of azafluorenes. electronicsandbooks.com

While direct applications in materials science or medicinal chemistry are not as widely reported for this compound itself, its successful synthesis and subsequent conversion into more complex heterocyclic systems like azafluorenes define its current role in advanced chemical research as a specialized synthetic intermediate.

Interactive Data Tables

Table 1: Flow Synthesis of this compound

The following table summarizes the results from the α-methylation of 3-phenylpyridine to yield this compound using a continuous flow process with a Raney® nickel catalyst. mdpi.com

| Starting Material | Product | Conversion (%) |

| 3-Phenylpyridine | This compound | 96 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUZKERNKYNCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344560 | |

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3256-89-1 | |

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3256-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Phenylpyridine and Its Analogs

Classical Synthetic Approaches

Traditional methods for constructing the 2-methyl-3-phenylpyridine scaffold often rely on foundational reactions in organic chemistry, such as nucleophilic addition and cyclization reactions.

Nucleophilic Addition Reactions of Phenyllithium (B1222949) to Substituted Pyridines

The addition of organolithium reagents, such as phenyllithium, to substituted pyridines represents a classical approach to forming carbon-carbon bonds and introducing aryl groups onto the pyridine (B92270) ring. The reaction of phenyllithium with 3-substituted pyridines, like 3-picoline (3-methylpyridine), has been a subject of study to understand the orientation of the incoming phenyl group. cdnsciencepub.com

Research has shown that the reaction of phenyllithium with 3-picoline primarily yields 3-methyl-2-phenylpyridine (B78825), along with a smaller amount of the 5-methyl-2-phenylpyridine (B1294863) isomer, in a ratio of approximately 19:1. cdnsciencepub.com This regioselectivity suggests that the addition of the nucleophilic phenyl group occurs preferentially at the 2-position of the pyridine ring. The steric bulk of the 3-substituent can influence the reaction, potentially leading to addition at the 6-position as well. cdnsciencepub.comresearchgate.net The mechanism of this aromatic substitution involves an addition stage followed by a hydride ion elimination stage. osti.gov Studies using deuterium (B1214612) isotope effects have indicated that the addition step is either largely irreversible or the equilibrium heavily favors the product side and is not quickly reversible. osti.gov

The synthesis of coniine, an alkaloid, provides an early example of using phenyllithium to create an alkyl lithium compound from 2-methylpyridine (B31789), which then undergoes further reaction. bris.ac.uk

Table 1: Isomer Ratios in the Reaction of Phenyllithium with 3-Picoline

| Product | Isomer Ratio |

|---|---|

| 3-Methyl-2-phenylpyridine | 19 |

| 5-Methyl-2-phenylpyridine | 1 |

Data sourced from Abramovitch & Seng (1960). cdnsciencepub.com

Cyclization Reactions utilizing Aryl Ketones and Diamines

Cyclization reactions are a cornerstone of heterocyclic synthesis. While direct synthesis of this compound via this specific combination is not extensively detailed in the provided context, the general principle of constructing pyridine and related heterocyclic rings through the condensation of ketones and amines is well-established. For instance, the annulation of ketones and esters can lead to the formation of pyridines and pyridones. acs.org Similarly, pyrimidines can be synthesized through the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgresearchgate.net

More specifically, the reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines, catalyzed by a chiral N,N'-dioxide/Sc(III) complex, has been shown to produce benzimidazole (B57391) derivatives through an asymmetric ring-opening/cyclization/retro-Mannich reaction sequence. nih.gov Although this example leads to a different heterocyclic system, it illustrates the potential of using ketone and diamine precursors in metal-catalyzed cyclization reactions to generate complex heterocyclic structures.

Modern and Green Chemistry Synthetic Protocols

Contemporary synthetic strategies increasingly focus on improving efficiency, reducing waste, and employing more environmentally benign conditions. These include continuous flow synthesis, multicomponent reactions, and metal-free catalysis.

Continuous Flow Synthesis via α-Methylation of Pyridines

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, shorter reaction times, and reduced waste. nih.govnih.gov A notable application of this technology is the α-methylation of pyridines to produce 2-methylpyridines. nih.govnih.gov

In this method, a solution of a substituted pyridine, such as 3-phenylpyridine (B14346), in a low boiling point alcohol like 1-propanol (B7761284) is passed through a heated column packed with Raney® nickel. nih.gov This process has been successfully used to synthesize this compound from 3-phenylpyridine with a high yield of 96%. nih.gov The proposed mechanism involves either heterogeneous catalysis on the Raney® nickel surface or a Ladenberg rearrangement, with the primary alcohol serving as the methyl source. nih.govnih.gov This continuous flow method is considered a greener alternative to batch protocols, as it often eliminates the need for extensive work-up or purification of the product. nih.govnih.gov

Table 2: Continuous Flow α-Methylation of Substituted Pyridines

| Starting Pyridine | Product | Yield (%) |

|---|---|---|

| 3-Phenylpyridine | This compound | 96 |

| 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |

| 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | 91 |

Data sourced from Manansala & Tranmer (2015). nih.gov

Solvent-Free One-Pot Multicomponent Reactions for Pyridylaminoalkyl Phenols

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. arkat-usa.orgresearchgate.net Solvent-free conditions further enhance the green credentials of these reactions. researchgate.netmdpi.com

A relevant example is the synthesis of novel 2-[phenyl(pyridin-2-ylamino)methyl]phenols through a three-component, one-pot reaction of aromatic aldehydes, 2-aminopyridine, and phenols at 80°C without any solvent or acid catalyst. nih.gov This method yields pseudo-Betti products in good to high yields (40-97%). nih.gov The reaction is operationally simple, proceeds rapidly, and aligns with the principles of green chemistry. nih.gov While this specific reaction produces pyridylaminoalkyl phenols, the underlying principles of solvent-free MCRs are applicable to the synthesis of a wide range of substituted pyridines.

Regioselectivity and Stereocontrol in this compound Synthesis

The precise placement of substituents on the pyridine ring, known as regioselectivity, is a critical aspect of synthesizing this compound and its analogs. Various synthetic strategies have been developed to control the position of the methyl and phenyl groups, often leveraging the inherent electronic properties of the pyridine ring and its precursors.

One common approach involves the C-H activation of pyridine derivatives. For instance, palladium-catalyzed C-H arylation of pyridines with aryl triflates has been shown to occur with high regioselectivity at the C3 position. oup.com This method is effective for a range of pyridines and aryl triflates, irrespective of their electronic or steric properties. oup.com Similarly, rhodium-catalyzed direct coupling of pyridylferrocenes with aryl halides can produce planar chiral ferrocene-based pyridine derivatives with excellent enantioselectivity. chinesechemsoc.org The regioselectivity of C-H activation can be highly sensitive to steric effects. For example, in the C-H activation of meta-substituted phenyl imines and 2-phenylpyridines, a methyl group at the meta position of the phenyl ring can direct the reaction to a single regioisomeric product. acs.org The choice of solvent can also influence regioselectivity in some iridium-catalyzed reactions, though rhodium-catalyzed reactions appear to be solvent-independent in this regard. acs.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for the regioselective synthesis of arylpyridines. nih.govresearchgate.net In the synthesis of 3,5-dichloro-2-arylpyridines, a palladium acetate-catalyzed, ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids proceeded with high regioselectivity, yielding only the 2-aryl substituted product. nih.gov This method was successful with both electron-rich and electron-deficient arylboronic acids. nih.gov

Classical named reactions for pyridine synthesis, such as the Chichibabin and Kröhnke syntheses, also offer avenues for controlling regiochemistry. The Chichibabin reaction, which involves the condensation of aldehydes or ketones with ammonia (B1221849), can be used to produce methyl-substituted pyridines. wikipedia.org For example, reacting acrolein and propionaldehyde (B47417) with ammonia primarily yields 3-methylpyridine. wikipedia.org The regioselectivity in the gas-phase Chichibabin synthesis can be influenced by the catalyst used, with shape-selective catalysts like pentasil zeolites favoring the formation of specific isomers. researchgate.netresearchgate.net

The Kröhnke pyridine synthesis, which reacts α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, is another versatile method for creating highly functionalized pyridines. wikipedia.orgresearchgate.net The regiochemistry of the product is determined by the structure of the starting materials. wikipedia.org Variations of the Kröhnke synthesis allow for the preparation of a wide array of substituted pyridines, including those with aryl groups. acs.org

Flow synthesis has emerged as a modern technique for the regioselective α-methylation of pyridines. By passing a pyridine solution through a heated column packed with a catalyst like Raney® nickel, 2-methylpyridines can be produced with a high degree of selectivity. nih.govmdpi.comresearchgate.net This method avoids the lack of regioselective control often seen with methods that generate alkyl radicals, which can add indiscriminately to various positions on the pyridine ring. mdpi.com

While regioselectivity is a well-explored area, stereocontrol in the synthesis of this compound itself is less commonly documented, as the molecule is achiral. However, for analogs containing chiral centers, stereocontrol becomes crucial. For instance, Rh(I)-catalyzed direct coupling of pyridylferrocenes with aryl halides has been shown to produce planar chiral ferrocene-based pyridine derivatives with high enantioselectivity (95–>99% ee). chinesechemsoc.org

Table 1: Regioselectivity in Selected Syntheses of Phenylpyridine Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product(s) | Key Findings on Regioselectivity | Reference(s) |

| C-H Arylation | Pyridines, Aryl triflates | Palladium catalyst | C3-arylated pyridines | High regioselectivity at the C3 position. | oup.com |

| C-H Arylation | meta-Substituted phenyl imines, 2-phenylpyridines | [Cp*MCl2]2 (M = Ir, Rh) | Specific regioisomers | Extremely sensitive to steric effects; a meta-methyl group leads to a single isomer. | acs.org |

| Suzuki Coupling | 2,3,5-Trichloropyridine, Arylboronic acids | Pd(OAc)2 (ligand-free) | 3,5-Dichloro-2-arylpyridines | High regioselectivity for arylation at the C2 position. | nih.gov |

| Chichibabin Synthesis | Acrolein, Propionaldehyde, Ammonia | Oxide catalysts | Mainly 3-methylpyridine | Product distribution depends on the aldehyde precursors. | wikipedia.org |

| Flow α-Methylation | Substituted pyridines, 1-Propanol | Raney® nickel | 2-Methylpyridines | High degree of selectivity for α-methylation. | nih.govmdpi.comresearchgate.net |

| Rh(I)-catalyzed Coupling | Pyridylferrocenes, Aryl halides | Rh(I) catalyst | Planar chiral ferrocene-based pyridines | Excellent enantioselectivity (95–>99% ee). | chinesechemsoc.org |

Synthetic Utility of Precursors and Intermediates

The precursors and intermediates in the synthesis of this compound and its analogs are valuable building blocks in their own right, with diverse applications in organic synthesis.

Arylboronic acids and their derivatives are fundamental precursors in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.netmdpi.com These reagents are used to introduce aryl groups onto heterocyclic scaffolds, including pyridines, with high efficiency and functional group tolerance. nih.gov For example, various arylboronic acids have been successfully coupled with 2,3,5-trichloropyridine to generate a library of 3,5-dichloro-2-arylpyridines. nih.gov

α,β-Unsaturated carbonyl compounds are key intermediates in several pyridine syntheses, including the Chichibabin and Kröhnke methods. wikipedia.orgwikipedia.org In the Kröhnke synthesis, these compounds react with α-pyridinium methyl ketone salts to form the pyridine ring. wikipedia.org The versatility of α,β-unsaturated carbonyls allows for the introduction of a wide range of substituents onto the final pyridine product.

Pyridine N-oxides are another important class of intermediates. They can be activated for nucleophilic substitution at the C2 position, a reaction that is otherwise difficult to achieve with pyridine itself. organic-chemistry.org For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), yields 2-substituted pyridines. organic-chemistry.org This two-step process provides a regioselective route to otherwise inaccessible pyridine derivatives.

Halogenated pyridines, such as 2,3,5-trichloropyridine, serve as versatile platforms for introducing various functional groups through cross-coupling reactions. nih.gov The differential reactivity of the halogen atoms can be exploited for sequential, site-selective modifications. The Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids, for instance, selectively substitutes the chlorine at the 2-position. nih.gov

Intermediates in the synthesis of the antitumor drug Imatinib Mesylate highlight the importance of substituted pyridines. N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine is a key intermediate, which itself is synthesized from precursors like 3-acetylpyridine (B27631) and 2-methyl-5-nitrophenyl guanidine (B92328) nitrate. google.com The synthesis of these precursors involves reactions such as the condensation of 3-acetylpyridine with DMF dimethylacetal. google.com

Furthermore, 1,4-oxazinones have been identified as valuable precursors for the construction of highly substituted pyridine derivatives. acs.orgnih.gov These intermediates undergo a tandem intermolecular cycloaddition/cycloreversion reaction with alkynes to furnish pyridines. This strategy has been applied to the synthesis of complex natural products containing the pyridine motif. nih.gov

The synthetic utility of these precursors is summarized in the table below.

Table 2: Synthetic Utility of Key Precursors and Intermediates

| Precursor/Intermediate | Synthetic Application(s) | Resulting Compound Type(s) | Reference(s) |

| Arylboronic Acids | Suzuki-Miyaura cross-coupling | Aryl-substituted pyridines and other biaryls | nih.govresearchgate.netmdpi.com |

| α,β-Unsaturated Carbonyl Compounds | Chichibabin and Kröhnke pyridine syntheses | Substituted pyridines | wikipedia.orgwikipedia.org |

| Pyridine N-Oxides | Activation for nucleophilic substitution, C-H alkylation | 2-Substituted and 2,6-disubstituted pyridines | organic-chemistry.org |

| Halogenated Pyridines (e.g., 2,3,5-trichloropyridine) | Cross-coupling reactions (e.g., Suzuki) | Regioselectively substituted arylpyridines | nih.gov |

| 3-Acetylpyridine | Condensation reactions | Precursor for Imatinib Mesylate intermediate | google.com |

| 1,4-Oxazinones | Tandem cycloaddition/cycloreversion with alkynes | Polysubstituted pyridines | acs.orgnih.gov |

Reactivity and Reaction Mechanisms of 2 Methyl 3 Phenylpyridine

C-H Activation and Functionalization

2-Methyl-3-phenylpyridine serves as a notable substrate in the field of C-H activation, where the pyridine (B92270) nitrogen acts as a directing group to facilitate the selective functionalization of the ortho-C-H bonds on the adjacent phenyl ring. This directed activation enables the formation of new carbon-carbon and carbon-oxygen bonds, providing pathways to more complex molecular architectures.

The palladium-catalyzed C-H arylation of this compound with diaryliodonium salts represents a significant transformation for creating biaryl structures. acs.orgnih.gov This method utilizes the directing capacity of the pyridine nitrogen to achieve high yields of electronically and sterically diverse aryl group transfers. acs.orgscispace.com The use of diaryliodonium salts, such as those with a general structure of [Mes-I-Ar]BF₄, where a bulky mesityl group acts as a "dummy ligand," allows for the selective transfer of the desired aryl group. sci-hub.se

Mechanistic investigations into the palladium-catalyzed C-H arylation of this compound have provided detailed insights into the reaction pathway. acs.orgnih.gov Computational analysis supports experimental and kinetic studies, confirming that the reaction proceeds through a series of well-defined steps. utas.edu.auacs.org The process begins with the Pd(OAc)₂ precatalyst reacting with this compound (mppH) to form a "clamshell" orthopalladated dimeric complex, [Pd(mpp)(µ-OAc)]₂. utas.edu.auacs.org This complex is the active catalyst in the cycle. utas.edu.au

Kinetic studies have been conducted to establish the order of the reaction with respect to each component, identify the resting state of the catalyst, and quantify the electronic influence of the arylating agent. acs.orgnih.gov These investigations revealed that the turnover-limiting step of the catalytic cycle is the oxidation of the dimeric palladium(II) complex by the diaryliodonium salt. acs.orgnih.govharvard.edu

| Parameter | Finding | Implication |

|---|---|---|

| Catalyst Resting State | [Pd(N~C)(OAc)]₂ (N~C = this compound) | The active catalyst is a dimeric Pd(II) species. |

| Turnover-Limiting Step | Oxidation of the Pd dimer by [Mes−I−Ph]BF₄ | The oxidation event is the slowest and rate-determining step of the cycle. |

| Kinetic Isotope Effect (kH/kD) | Intra- and intermolecular 1° H/D KIE values established | Provides insight into the C-H bond cleavage step. |

| Electronic Influence | Reaction rate is influenced by the electronic properties of the arylating reagent | Electron-deficient aryl groups on the iodonium (B1229267) salt can lead to faster reactions. sci-hub.se |

A key finding from mechanistic studies is the crucial role of a bimetallic high oxidation state palladium species as a catalytic intermediate. acs.orgnih.govscispace.com The turnover-limiting oxidation of the dimeric [Pd(mpp)(µ-OAc)]₂ catalyst by the diaryliodonium salt does not proceed through a simple mononuclear Pd(II)/Pd(IV) cycle. harvard.edu Instead, the evidence strongly implicates a binuclear Pd(III) intermediate. acs.orgnih.govharvard.edu

Computational studies detail the oxidation process where the electrophilic iodine center of the diaryliodonium salt initially interacts with a bridging acetate (B1210297) oxygen atom of the palladium dimer. utas.edu.auacs.org This interaction facilitates the transfer of the phenyl group and elimination of PhI, leading to the formation of a binuclear Pd(III) cation, [Ph(mpp)Pd(μ-OAc)₂Pd(mpp)]⁺, which features a Pd-Pd bond. utas.edu.auacs.org Subsequent reductive elimination of the arylated product from this bimetallic Pd(III) species regenerates a Pd(II) state, allowing the catalytic cycle to continue. utas.edu.au This proposed mechanism involving a bimetallic high-valent palladium intermediate is a significant aspect of this transformation. acs.orgnih.gov

An efficient method for the direct ortho-acyloxylation of 2-phenylpyridine (B120327) derivatives, including this compound, has been developed using copper catalysis. rsc.orgrsc.orgnih.govnih.govnorthampton.ac.uk This transformation employs various carboxylic acids as the acyloxylation reagents and often uses molecular oxygen as the terminal oxidant, presenting a practical and atom-economical approach for forming C-O bonds. rsc.orgnih.gov The reaction is compatible with a wide range of functional groups on both the pyridine substrate and the carboxylic acid. rsc.orgnih.gov

A plausible mechanism suggests that a Cu(I) species is first oxidized to Cu(II) by oxygen. rsc.orgnih.gov The Cu(II) salt then reacts with the carboxylic acid to form a cupric carboxylate. rsc.orgnih.gov Assisted by the chelation of the pyridine nitrogen, an electrophilic metalation of the ortho-C-H bond on the phenyl ring occurs, forming a cyclometalated Cu(II) intermediate. rsc.org

Investigations into the copper-catalyzed acyloxylation of this compound have demonstrated excellent regioselectivity for the ortho position of the phenyl ring. rsc.org The directing effect of the pyridine nitrogen atom is paramount in achieving this selectivity. The reaction of 3-methyl-2-phenylpyridine (B78825) with various carboxylic acids proceeds smoothly to afford the desired ortho-acyloxylated products in good yields. rsc.org The presence of the methyl group at the 3-position of the pyridine ring does not impede the reaction, and high levels of monoselectivity are observed. rsc.org

| Entry | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoic acid | 2-(3-methylpyridin-2-yl)phenyl benzoate | 85 |

| 2 | 4-Methoxybenzoic acid | 2-(3-methylpyridin-2-yl)phenyl 4-methoxybenzoate | 82 |

| 3 | 4-Chlorobenzoic acid | 2-(3-methylpyridin-2-yl)phenyl 4-chlorobenzoate | 78 |

| 4 | Cinnamic acid | 2-(3-methylpyridin-2-yl)phenyl cinnamate | 75 |

| 5 | Cyclohexanecarboxylic acid | 2-(3-methylpyridin-2-yl)phenyl cyclohexanecarboxylate | 68 |

Reaction conditions: this compound (0.2 mmol), carboxylic acid (0.3 mmol), Cu(OAc)₂ (10 mol%), PhCl (2 mL), 130 °C, 24 h. rsc.orgresearchgate.net

The reactivity in C-H activation reactions is governed by a combination of steric and electronic factors. researchgate.net In the context of copper-catalyzed C-H acyloxylation, both electron-donating and strong electron-withdrawing functional groups on the phenyl ring of 2-phenylpyridine substrates are generally well-tolerated. rsc.org For meta-substituted phenylpyridines, steric effects can play a significant role in determining the regiochemical outcome, often favoring functionalization at the less hindered ortho position. researchgate.net While detailed studies specifically isolating the electronic influence of the methyl group in this compound on the copper-catalyzed acyloxylation are part of broader investigations, the successful reaction with good yields indicates that its electronic and steric profile is compatible with the catalytic system. rsc.org

Copper-Catalyzed C-H Acyloxylation with Carboxylic Acids

Other Electrophilic and Nucleophilic Reactions

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the phenyl group can undergo electrophilic substitution. The position of these attacks is influenced by the electronic effects and steric hindrance of the substituents.

Nucleophilic Reactions: The addition of nucleophilic reagents to 3-substituted pyridines, such as those with alkyl groups, tends to occur preferentially at the carbon atom in the 2-position. cdnsciencepub.com This is observed in reactions with organolithium reagents like phenyllithium (B1222949). Despite the +I (electron-donating) effect of an alkyl group at the 3-position, which would slightly deactivate the 2-position, and potential steric hindrance, the addition of the nucleophile favors this "ortho" position. cdnsciencepub.com For instance, the reaction of phenyllithium with 3-picoline results in a high ratio of 2-phenyl-3-methylpyridine over the 6-phenyl-5-methylpyridine isomer. cdnsciencepub.com Similarly, reactions with 3-methoxypyridine (B1141550) and 3-aminopyridine (B143674) using phenyllithium yield exclusively the 2-phenyl substituted product. cdnsciencepub.com This highlights a strong preference for nucleophilic attack at the position adjacent to the nitrogen and the 3-substituent.

Electrophilic Reactions: Electrophilic substitution on the this compound molecule can be directed to either the pyridine or the phenyl ring. Palladium-catalyzed C-H activation is a notable example of an electrophilic process involving 2-phenylpyridine derivatives. rsc.org These reactions often lead to ortho-functionalization of the phenyl ring, guided by the coordinating effect of the pyridine nitrogen. rsc.orgrsc.org

A specific example is the copper-catalyzed direct ortho-acyloxylation of 3-methyl-2-phenylpyridine with various carboxylic acids, using oxygen as the oxidant. researchgate.net This reaction demonstrates the functionalization of the C-H bond at the ortho position of the phenyl group.

Table 1: Ortho-Acyloxylation of 3-Methyl-2-phenylpyridine with Various Acids Data sourced from a study on copper-catalyzed C-H acyloxylation. researchgate.net

| Acid Reagent | Product | Yield (%) |

|---|---|---|

| Acetic acid | 2-(2-acetoxy-phenyl)-3-methyl-pyridine | 70 |

| Benzoic acid | 2-(2-benzoyloxy-phenyl)-3-methyl-pyridine | 81 |

| Cyclopropanecarboxylic acid | 2-(2-cyclopropanecarbonyloxy-phenyl)-3-methyl-pyridine | 72 |

Another strategic approach for functionalization involves the temporary conversion of the electron-deficient pyridine ring into a polarized alkene-like structure, such as a Zincke imine intermediate. alfa-chemistry.com This intermediate can then undergo electrophilic substitution reactions with halogen reagents, followed by ring-closing to yield 3-halopyridines. alfa-chemistry.com

Mechanistic Pathways of Alpha-Methylation Reactions

The synthesis of 2-methylpyridines, including this compound, can be achieved through the α-methylation of the corresponding pyridine derivative. nih.govnih.gov This process typically involves high temperatures and a catalyst. nih.govresearchgate.net Two primary mechanistic pathways are proposed for this transformation: a heterogeneous catalysis mechanism and the Ladenberg rearrangement. nih.govnih.govresearchgate.netresearchgate.net Both pathways account for the high regioselectivity observed in the formation of α-methylated products. nih.govresearchgate.net

Heterogeneous Catalysis Mechanisms

The heterogeneous mechanism for α-methylation is prominent in reactions using a metal catalyst like Raney nickel. nih.govresearchgate.netresearchgate.net In this pathway, the methylating agent is believed to be generated in situ from a high-boiling primary alcohol (e.g., 1-propanol (B7761284) or 1-decanol) on the metal catalyst surface. nih.govresearchgate.net

The proposed steps are as follows:

Decomposition of Alcohol : At high temperatures, the primary alcohol decomposes on the nickel catalyst surface, potentially forming carbon monoxide and dihydrogen. researchgate.netlookchem.com

Generation of Methylating Species : A highly reactive methylating species, denoted as *CH₃, is generated and bound to the catalyst surface. nih.govresearchgate.net This species is thought to be the source of the methyl group.

Electrophilic Attack : The surface-bound methylating species attacks the pyridine ring. This attack occurs preferentially at the sterically less hindered α-position (the 2- or 6-position). nih.govresearchgate.net

Product Formation : Following the attack, the methylated pyridine product is formed.

This mechanism explains the high regioselectivity for the 2-position, as it is more accessible than other positions on the pyridine ring. nih.govresearchgate.net The use of a continuous flow process with a packed bed of Raney® nickel has been shown to be an efficient method for this synthesis, offering advantages in safety and reaction time over traditional batch processes. nih.govnih.gov

Table 2: Conditions for α-Methylation of Various Pyridine Derivatives via Heterogeneous Catalysis Data from studies on Raney nickel-catalyzed methylation. lookchem.com

| Substrate | Alcohol (Solvent) | Catalyst | Temperature | Primary Product |

|---|---|---|---|---|

| Pyridine | n-Decanol | Raney Nickel | Reflux | 2-Methylpyridine (B31789) |

| 3-Picoline | n-Octanol | Degussa B113W Ni | Reflux | 2,5-Lutidine |

| 4-t-Butylpyridine | n-Decanol | Raney Nickel | Reflux | 2-Methyl-4-tert-butylpyridine |

Ladenberg Rearrangement Considerations

An alternative or concurrent pathway to α-methylation is the Ladenberg rearrangement. nih.govresearchgate.net This mechanism does not rely on a surface-bound intermediate but instead proceeds through a pyridinium (B92312) salt. nih.govcanterbury.ac.nz

The proposed sequence for the Ladenberg rearrangement in this context is:

Formation of Pyridinium Ion : An N-alkyl pyridinium ion is formed. This can happen either directly from a reactive methylating species or through a more complex pathway involving the formation of a dihydropyridine (B1217469) and formaldehyde, which then react to form the pyridinium species. nih.gov

Thermal Rearrangement : Under high temperatures, the N-alkyl pyridinium ion undergoes a rearrangement. nih.govcanterbury.ac.nz

Migration of Alkyl Group : The alkyl group migrates from the nitrogen atom to a carbon atom on the pyridine nucleus, preferentially entering at the 2- and 4-positions. canterbury.ac.nz

This rearrangement provides a plausible explanation for the formation of 2-methylpyridines from a pyridinium intermediate under thermal conditions. nih.govcanterbury.ac.nz The mechanism is considered intermolecular and may involve a free radical intermediate for substitution onto the nucleus. canterbury.ac.nz

Derivatives of 2 Methyl 3 Phenylpyridine: Synthesis and Chemical Transformations

Synthesis of Substituted 2-Methyl-3-phenylpyridine Analogs

The creation of substituted this compound analogs often relies on powerful cross-coupling reactions that form new carbon-carbon bonds. These methods allow for the precise introduction of a wide variety of substituents onto the core structure.

One of the most prevalent methods is the Suzuki-Miyaura coupling reaction . beilstein-journals.orgcdnsciencepub.com This reaction typically involves the coupling of a pyridine (B92270) derivative, such as 3-bromo-2-methylpyridine (B185296) or 2-chloro-3-phenylpyridine, with a substituted arylboronic acid. beilstein-journals.orgopenmedicinalchemistryjournal.com The reaction is catalyzed by a palladium complex, like tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base. beilstein-journals.orgopenmedicinalchemistryjournal.com This method's popularity stems from its tolerance of a wide range of functional groups and generally good yields. For instance, various 3,5-diaryl-2,4,6-trimethylpyridines have been successfully synthesized using this approach. beilstein-journals.org

Another significant method is the Negishi coupling , which utilizes organozinc reagents. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction couples an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is particularly useful for its high reactivity and functional group tolerance, enabling the synthesis of complex biaryls. organic-chemistry.orgresearchgate.net For example, 2-heterocyclic organozinc reagents can be coupled with aryl chlorides to produce 2-aryl-substituted pyridines in high yields. organic-chemistry.org

Other synthetic strategies include one-pot reactions where multiple steps are combined without isolating intermediates, and microwave-assisted synthesis, which can significantly reduce reaction times. jocpr.com For example, trisubstituted pyridine-3-carbonitrile (B1148548) derivatives have been synthesized from chalcones and 3-aminobut-2-enenitrile under microwave irradiation. jocpr.com

Table 1: Examples of Synthesis Reactions for this compound Analogs This table is interactive. You can sort and filter the data.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 3-Bromopyridine | Substituted Aryl Boronic Acids | Pd(PPh₃)₂(Cl)₂ | 3-Aryl Pyridines | openmedicinalchemistryjournal.com |

| Suzuki Coupling | 3,5-Dibromo-2,4,6-trimethylpyridine | Arylboronic Acids | Pd(OAc)₂/SPhos | 3,5-Diaryl-2,4,6-trimethylpyridines | beilstein-journals.org |

| Negishi Coupling | 2-Bromopyridine | Arylzinc Chloride | Pd(PPh₃)₄ | 2-Arylpyridines | wikipedia.org |

| Negishi Coupling | Aryl Halides | 2-Pyridylzinc Bromide | Pd₂(dba)₃ | 2-Arylpyridines | researchgate.net |

| Microwave Synthesis | Chalcones | 3-Aminobut-2-enenitrile | None | Trisubstituted Pyridines | jocpr.com |

Chemical Modifications and Derivatization Strategies

Once the this compound core is formed, it can be further modified at several positions to create a diverse library of derivatives. These modifications can be directed at the methyl group, the pyridine ring, or the phenyl ring.

Modification of the Methyl Group: The methyl group at the 2-position is a reactive site. It can be oxidized to form the corresponding carboxylic acid or undergo condensation reactions with aldehydes in the presence of catalysts like zinc chloride to form vinyl derivatives. scirp.org It can also be a target for α-methylation under specific flow chemistry conditions using a Raney® nickel catalyst. researchgate.net

Modification of the Pyridine Ring: The pyridine ring itself is electron-deficient, which influences its reactivity. researchgate.net Electrophilic substitution, such as nitration or halogenation, is possible but often requires harsh conditions and may lead to a mixture of products. researchgate.net A more controlled approach is directed ortho-metalation, where a directing group on the pyridine ring guides a strong base (like LDA) to deprotonate the adjacent position, creating a nucleophilic site for reaction with various electrophiles. clockss.org The nitrogen atom can also be activated by forming an N-oxide or a pyridinium (B92312) salt, which alters the ring's electronic properties and can facilitate selective functionalization. uiowa.edu For instance, activation with trifluoromethanesulfonic anhydride (B1165640) can enable C3-selective modifications. mountainscholar.org

Modification of the Phenyl Ring: The phenyl group at the 3-position is readily susceptible to electrophilic aromatic substitution. Standard reactions like nitration, halogenation, and Friedel-Crafts acylation can be used to introduce a wide array of functional groups. The position of the new substituent (ortho, meta, or para) is dictated by the electronic effects of any existing groups on the phenyl ring.

Table 2: Derivatization Strategies for the this compound Scaffold This table is interactive. You can sort and filter the data.

| Site of Modification | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 2-Methyl Group | Oxidation | Oxidizing Agent | Carboxylic Acid (-COOH) | nih.gov |

| 2-Methyl Group | Condensation | Aldehyde / ZnCl₂ | Vinyl Group (-CH=CHR) | scirp.org |

| Pyridine Ring (C3) | Chalcogenation | DNP-Cl, Pyrrolidine, RSH | Thioether (-SR) | nih.gov |

| Pyridine Ring (C3) | Fluorination | DNP-Cl, Amine, NFSI | Fluorine (-F) | nih.gov |

| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro Group (-NO₂) | mdpi.com |

| Phenyl Ring | Halogenation | X₂ / Lewis Acid | Halogen (-Br, -Cl) | mdpi.com |

Structure-Reactivity Relationships in Derivatized Compounds

The reactivity of derivatized this compound compounds is profoundly influenced by the electronic and steric properties of their substituents.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. researchgate.netmountainscholar.org This deficiency makes the ring generally less reactive towards electrophilic attack compared to benzene (B151609) but more susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions.

Substituents on the Pyridine Ring: Substituents on the pyridine ring also modulate its reactivity. EDGs can increase the nucleophilicity of the ring nitrogen and the ring itself, while EWGs decrease it, making electrophilic substitution even more difficult but facilitating nucleophilic substitution. clockss.org

Steric Effects: The spatial arrangement of atoms also plays a critical role.

The 3-substituent (the phenyl group) can exert a significant steric effect, influencing the accessibility of the 2- and 4-positions to incoming reagents. researchgate.netcdnsciencepub.com When phenyllithium (B1222949) reacts with 3-alkylpyridines, the bulkiness of the alkyl group determines the ratio of substitution at the 2- versus the 6-position. researchgate.net For a small group like methyl, substitution occurs mainly at the 2-position, but for a bulky t-butyl group, the 6-position (or 5-position after tautomerization) becomes more favored. researchgate.net

The 2-methyl group itself introduces steric hindrance around the nitrogen atom and the C3 position, which can affect reactions at these sites.

Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and for the rational design of new synthetic targets with desired chemical properties. researchgate.netnih.gov

Spectroscopic and Structural Elucidation of 2 Methyl 3 Phenylpyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-methyl-3-phenylpyridine and its derivatives. It provides data on the chemical environment of magnetically active nuclei.

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound framework. For the free ligand, the proton signals appear at distinct chemical shifts (δ) measured in parts per million (ppm). In a deuterated chloroform (B151607) (CDCl₃) solvent, the characteristic signals for 3-methyl-2-phenylpyridine (B78825), a closely related isomer, have been reported. rsc.org The spectrum of 3-methyl-2-phenylpyridine shows a singlet for the methyl protons at approximately 2.38 ppm. rsc.org The aromatic protons of the pyridine (B92270) and phenyl rings resonate in the downfield region, typically between 7.0 and 9.0 ppm. rsc.org For instance, the proton at the 6-position of the pyridine ring appears as a doublet around 8.56 ppm. rsc.org

When this compound acts as a ligand in metal complexes, such as those with iridium(III), the ¹H NMR signals can be influenced by the metal center. tandfonline.com For example, in an iridium(III) complex, the proton signals of the coordinated this compound ligand are observed, confirming its presence in the complex. tandfonline.com

Table 1: Representative ¹H NMR Data for 3-Methyl-2-phenylpyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (pyridine) | 8.56 | d | 3.6 |

| H-4 (pyridine) | 7.60 | d | 7.6 |

| Phenyl | 7.58 - 7.52 | m | |

| Phenyl | 7.51 - 7.45 | m | |

| Phenyl | 7.44 - 7.38 | m | |

| H-5 (pyridine) | 7.20 | dd | 7.6, 4.8 |

| Methyl | 2.38 | s |

Data is for the related isomer 3-methyl-2-phenylpyridine in CDCl₃. rsc.org

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound. In the ¹³C NMR spectrum of the related isomer 3-methyl-2-phenylpyridine, the methyl carbon appears at approximately 20.0 ppm. rsc.org The aromatic carbons of the pyridine and phenyl rings show signals in the range of 120-160 ppm. rsc.org For example, the carbon at the 2-position of the pyridine ring (attached to the phenyl group) resonates around 158.6 ppm. rsc.org

Upon complexation with a metal, the chemical shifts of the carbon atoms in the this compound ligand can change, indicating coordination to the metal center.

Table 2: Representative ¹³C NMR Data for 3-Methyl-2-phenylpyridine

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (pyridine) | 158.6 |

| C-4 (pyridine) | 146.9 |

| Phenyl (ipso) | 140.5 |

| C-6 (pyridine) | 138.4 |

| C-3 (pyridine) | 130.7 |

| Phenyl | 128.9 |

| Phenyl | 128.1 |

| Phenyl | 127.8 |

| C-5 (pyridine) | 122.0 |

| Methyl | 20.0 |

Data is for the related isomer 3-methyl-2-phenylpyridine in CDCl₃. rsc.org

For complexes involving platinum, ¹⁹⁵Pt NMR spectroscopy is a powerful tool. The ¹⁹⁵Pt nucleus is NMR active (spin I = 1/2) with a natural abundance of 33.8%. researchgate.net This technique is highly sensitive to the electronic environment and geometry of the platinum center. researchgate.nethuji.ac.il The chemical shifts in ¹⁹⁵Pt NMR span a very wide range, making it possible to distinguish between different platinum species in solution. researchgate.nethuji.ac.il

In studies of cycloplatinated complexes containing ligands similar to this compound, such as 2-phenylpyridine (B120327), ¹⁹⁵Pt NMR has been used to characterize the resulting complexes. mpg.de For binuclear cycloplatinated(II) complexes, the ¹⁹⁵Pt NMR spectra can confirm the formation of the desired products and provide insight into the electronic communication between the metal centers. mpg.de For example, in a binuclear platinum complex with a dppac bridging ligand, the ¹⁹⁵Pt NMR spectrum showed a doublet, confirming the structure. mpg.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. In the case of this compound, the IR spectrum would show characteristic bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations of the pyridine and phenyl rings. cdnsciencepub.com

For instance, the C=N and C=C stretching vibrations in phenylpyridine derivatives typically appear in the region of 1400-1600 cm⁻¹. analis.com.my Specifically, for 3-methyl-2-phenylpyridine, bands have been observed around 1570 cm⁻¹ and 1573 cm⁻¹. cdnsciencepub.com The substitution pattern on the pyridine ring also influences the out-of-plane C-H bending vibrations, which are observed between 700 and 830 cm⁻¹. cdnsciencepub.com

When this compound is part of a metal complex, the IR spectrum can provide evidence of coordination. For example, in an iridium(III) complex with 3-methyl-2-phenylpyridine, the characteristic vibrational bands of the ligand are present in the spectrum of the complex. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information helps in determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (169.22 g/mol ). nih.govnist.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules, including metal complexes. libretexts.org In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. libretexts.org Evaporation of the solvent leads to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

ESI-MS has been successfully employed to characterize metal complexes of phenylpyridine derivatives. For instance, the ESI-MS spectrum of an iridium(III) complex containing 3-methyl-2-phenylpyridine confirmed the formation of the complex. tandfonline.com This technique is also used to study reaction intermediates in catalysis. uvic.ca For example, ESI-MS has been used to detect and characterize cationic organopalladium species in catalytic cycles. uvic.ca In the study of 1-methyl-4-phenylpyridinium (MPP+), a related compound, ESI-MS was used for its detection and quantification in biological samples. nih.govsci-hub.senih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. It provides the exact mass of the parent ion, which can be used to deduce its molecular formula. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions.

In the study of derivatives of 2-phenylpyridine, HRMS is a standard method for confirming the identity of synthesized compounds. For instance, in the synthesis of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties, HRMS was used to analyze the target compounds. The calculated mass for the [M-H]⁻ ion of N-(5-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide was 560.0397, and the experimentally found mass was 560.0404, confirming the structure. mdpi.com Similarly, for N-(4-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide, the calculated and found masses for the [M-H]⁻ ion were 560.0397 and 560.0402, respectively. mdpi.com

HRMS is also employed in the characterization of aza-polycyclic aromatic compounds derived from reactions involving this compound. For example, the high-resolution mass spectrum (EI) of 1-((3-phenylpyridin-2-yl)methyl)-dibenzosuberol showed a found mass of 359.16550 for the C₂₇H₂₁N fragment (M-18), which was in close agreement with the calculated mass of 359.16740. nih.gov In another case, the HRMS (EI) for 6-(2-phenethylphenyl)benzo[f]quinoline gave a molecular ion (M⁺) with a found mass of 359.16616, consistent with the calculated mass of 359.16740 for C₂₇H₂₁N. nih.gov

Table 1: HRMS Data for Selected 2-Phenylpyridine Derivatives and Related Compounds

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type |

|---|---|---|---|---|

| N-(5-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | C₂₆H₁₅Cl₂F₃N₃O₄ | 560.0397 | 560.0404 | [M-H]⁻ |

| N-(4-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | C₂₆H₁₅Cl₂F₃N₃O₄ | 560.0397 | 560.0402 | [M-H]⁻ |

| 1-((3-Phenylpyridin-2-yl)methyl)-dibenzosuberol | C₂₇H₂₁N | 359.16740 | 359.16550 | [M-18] |

| 6-(2-Phenethylphenyl)benzo[f]quinoline | C₂₇H₂₁N | 359.16740 | 359.16616 | M⁺ |

| 6-(3-Phenylpropyl)-2,3-dihydrobenzo[b] mdpi.comnih.govdioxin[2,3-f]quinoline | C₂₄H₂₁NO₂ | 355.15723 | 355.15859 | M⁺ |

| 4-Methyl-2-phenyl-5-(2-phenylethyl)naphtho[2,1-d]oxazole | C₂₆H₂₁NO | 363.16232 | 363.16340 | M⁺ |

X-ray Crystallography for Molecular Structure Determination

For complexes involving this compound, single-crystal X-ray diffraction analysis has been crucial in elucidating their coordination geometries. In a study of a copper(I) iodide complex with 3-methyl-2-phenylpyridine, [CuI(3-methyl-2-phenylpyridine)₂], X-ray analysis revealed a monomeric structure with a tri-coordinated copper center. sibran.ru The coordination geometry around the copper atom was described as a distorted trigonal planar. The Cu-N bond distances were determined to be 1.984(7) Å and 1.982(7) Å, while the Cu-I distance was 2.5507(9) Å. sibran.ru

Similarly, the structure of an iridium(III) complex, fac-Tris(3-methyl-2-phenylpyridine)Ir(III), was established by single-crystal X-ray diffraction. psu.edu The analysis confirmed a facial configuration with a distorted octahedral geometry around the iridium atom. psu.edu The dihedral angle between the phenyl and pyridine rings was found to be 12.51°. psu.edu In another example, a photoactive iridium(III) complex, [Ir(3m-ppy)₂(dppm)Cl] (where 3m-Hppy is 3-methyl-2-phenylpyridine), was characterized, and its X-ray analysis showed a distorted octahedral geometry around the Ir(III) center. researchgate.nettandfonline.com

Table 2: Selected Crystallographic Data for Metal Complexes of this compound

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|---|

| [CuI(3-methyl-2-phenylpyridine)₂] | CuC₂₄N₂H₂₂I | Monoclinic | P2₁/n | Cu-N1: 1.984(7), Cu-N2: 1.982(7), Cu-I1: 2.5507(9) | N1-Cu-N2: 130.5(3), N1-Cu-I1: 112.5(2), N2-Cu-I1: 116.9(2) |

| fac-Tris(3-methyl-2-phenylpyridine)Ir(III) | Ir(C₁₂H₁₀N)₃ | Not specified | Not specified | Ir(1)-C(12): 2.011(3), Ir(1)-N(1): 2.131(3) | C(12)-Ir(1)-C(12A): 95.97(12), N(1)-Ir(1)-N(1A): 95.22(10), C(12)-Ir(1)-N(1A): 170.99(11) |

| [Ir(3m-ppy)₂(dppm)Cl] | Not specified | Not specified | Not specified | Not specified | Not specified |

Elemental Analysis (CHN/S)

Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a fundamental analytical technique used to determine the mass fractions of these elements in a sample. measurlabs.com This information is crucial for verifying the purity and empirical formula of a newly synthesized compound. measurlabs.comelementar.com The method involves the complete combustion of the sample, followed by the quantification of the resulting gaseous products (CO₂, H₂O, and N₂). measurlabs.com

For the copper(I) iodide complex with 3-methyl-2-phenylpyridine, [CuI(3-methyl-2-phenylpyridine)₂], the calculated elemental composition was C, 54.5%; H, 4.19%; N, 5.29%. The experimentally found values were C, 54.29%; H, 3.84%; N, 5.96%, which are in reasonable agreement with the calculated values, thus supporting the proposed formula. sibran.ru Similarly, elemental analysis was performed on platinum and palladium complexes of 2-phenylpyridine to confirm their composition. researchgate.net For example, the calculated elemental analysis for [Pd(2ppy*)(NH₃)Cl] was C, 54.7%; H, 4.6%; N, 6.7%, and the found values were C, 54.7%; H, 4.5%; N, 6.7%. researchgate.net

Table 3: Elemental Analysis Data for 2-Phenylpyridine Complexes

| Compound | Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| [CuI(3-methyl-2-phenylpyridine)₂] | CuC₂₄N₂H₂₂I | C: 54.5, H: 4.19, N: 5.29 | C: 54.29, H: 3.84, N: 5.96 |

| [Pd(2ppy*)(NH₃)Cl] | PdC₁₁H₁₉N₂Cl | C: 54.7, H: 4.6, N: 6.7 | C: 54.7, H: 4.5, N: 6.7 |

| 2-Amino-4-(4-chlorophenyl)-6-(p-tolylthio)pyridine-3,5-dicarbonitrile | C₂₀H₁₃ClN₄S | C: 61.14, H: 3.34, N: 14.26 | C: 61.09, H: 3.31, N: 14.30 |

| 2-Amino-4-benzyl-6-(4-nitrophenylthio)pyridine-3,5-dicarbonitrile | C₂₀H₁₃N₅O₂S | C: 62.00, H: 3.38, N: 18.08 | C: 61.88, H: 3.36, N: 18.11 |

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of conjugated π-systems and other chromophores. elte.humsu.edu

The UV-Vis absorption spectra of 2-phenylpyridine and its complexes are characterized by absorptions arising from π→π* and n→π* transitions. elte.hu For iridium(III) complexes with phenylpyridine ligands, the absorption spectra often display intense bands in the UV region attributed to ligand-centered (LC) π→π* transitions and weaker bands in the visible region due to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

For instance, theoretical calculations on cationic Ir(III) complexes with phenylpyridine and phosphines, such as [trans-Ir(dfMeppy)₂(PPh₂Me)₂]⁺, predict transitions with sizable intensity at longer wavelengths (323, 331, and 347 nm) that have MLCT character. researchgate.net In a study of iridium complexes with diamine ancillary ligands and phenylpyridine, the UV-Vis spectra showed broad, featureless bands centered at 466 and 531 nm for a complex with a nitro-substituted diamine, indicating a mixed MLCT and ligand-to-ligand charge transfer (LLCT) transition. chemrxiv.org The color of a complex is a direct consequence of its absorption in the visible region; for example, a substance that absorbs light in the 420-430 nm range will appear yellow. msu.edu

Table 4: UV-Vis Absorption Data for Selected Iridium(III) Phenylpyridine Complexes

| Complex | Solvent | λ_max (nm) | Transition Type | Reference |

|---|---|---|---|---|

| [trans-Ir(dfMeppy)₂(PPh₂Me)₂]⁺ | Dichloromethane | 323, 331, 347 | MLCT | researchgate.net |

| [cis-Ir(dfMeppy)₂(PPh₂Me)₂]⁺ | Dichloromethane | 317, 338, 345 | MLCT | researchgate.net |

| [Ir(ppy)₂(4-nitro-1,2-diaminobenzene)]PF₆ | Not specified | 466, 531 | MLCT/LLCT | chemrxiv.org |

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of molecules. These methods provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) by measuring the oxidation and reduction potentials of the compound.

The electrochemical behavior of 2-phenylpyridine and its metal complexes has been investigated to understand their electronic properties and potential applications in areas like organic light-emitting diodes (OLEDs). For iridium(III) complexes of methyl-substituted phenylpyridines, cyclic voltammetry studies have been conducted to determine their oxidation potentials. acs.org A photoactive iridium(III) complex, [Ir(3m-ppy)₂(dppm)Cl], was studied by cyclic voltammetry in acetonitrile (B52724) and displayed an oxidation peak for the Ir(III)/Ir(IV) couple at 1.2 V. researchgate.nettandfonline.com

Recent research has also explored the electrochemical carboxylation of 2-phenylpyridine, demonstrating that the reaction can be achieved under electrochemical conditions to yield C5-carboxylated products with high selectivity. nih.gov This highlights the utility of electrochemical methods not only for characterization but also for synthetic transformations of 2-phenylpyridine.

Table 5: Electrochemical Data for Selected 2-Phenylpyridine Complexes

| Compound | Technique | Solvent/Electrolyte | E_ox (V vs. reference) | Process |

|---|---|---|---|---|

| [Ir(3m-ppy)₂(dppm)Cl] | Cyclic Voltammetry | Acetonitrile / 0.1 M NaClO₄ | 1.2 | Ir(III)/Ir(IV) |

Computational and Theoretical Investigations of 2 Methyl 3 Phenylpyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for studying the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for the analysis of moderately sized organic molecules like 2-methyl-3-phenylpyridine.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is the determination of the molecule's equilibrium geometry. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are used to find the minimum energy structure of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

The optimized geometry reveals key structural parameters. The dihedral angle between the pyridine (B92270) and phenyl rings is of particular interest, as it dictates the extent of π-conjugation between the two aromatic systems. Due to steric hindrance between the ortho-hydrogen of the phenyl group and the methyl group on the pyridine ring, a completely planar conformation is unlikely. The calculated dihedral angle provides a quantitative measure of this twist.

Electronic structure analysis delves into the distribution of electrons within the molecule. The presence of the nitrogen atom in the pyridine ring and the electron-donating methyl group influences the electron density distribution across both rings. This can be visualized through electron density plots and quantified using various population analysis schemes.

Table 6.1: Representative Calculated Geometric Parameters for Phenylpyridine Derivatives

| Parameter | Representative Value |

| C-C (pyridine ring) | 1.39 - 1.40 Å |

| C-N (pyridine ring) | 1.33 - 1.34 Å |

| C-C (phenyl ring) | 1.39 - 1.40 Å |

| C-C (inter-ring) | 1.48 - 1.50 Å |

| C-N-C (angle) | 117 - 118° |

| Dihedral Angle (Py-Ph) | 30 - 50° |

Note: The values in the table are representative for substituted phenylpyridine systems and may vary for this compound depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com

For this compound, the HOMO is expected to have significant contributions from the π-systems of both the pyridine and phenyl rings. The electron-donating methyl group will likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be a π* orbital, and its energy will be influenced by the electronegativity of the nitrogen atom.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. wikipedia.org Computational studies on similar pyridine derivatives show that the nature and position of substituents can significantly modulate this energy gap. schrodinger.com

Table 6.2: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.5 |

Note: These are illustrative energy ranges based on calculations for related substituted pyridine compounds.

Quantum Chemical Descriptors and Molecular Reactivity

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of this compound. These descriptors provide a theoretical framework for understanding its behavior in chemical reactions.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It quantifies the resistance to charge transfer. irjweb.com A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons.

These descriptors can be used to compare the reactivity of this compound with other related molecules and to predict its behavior in different chemical environments.

Table 6.3: Calculated Quantum Chemical Descriptors for a Model Phenylpyridine System

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | 6.0 eV |

| Electron Affinity (A) | -ELUMO | 1.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Chemical Softness (S) | 1 / η | 0.4 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.45 eV |

Note: These values are for illustrative purposes and are based on typical HOMO/LUMO energies for similar aromatic systems.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of the C-H, C-C, C-N, and C-H (methyl) bonds. The analysis can help in identifying the specific vibrational motions associated with each spectral feature. For instance, the C-H stretching vibrations of the aromatic rings are typically observed in the 3000-3100 cm⁻¹ region, while the methyl C-H stretches appear at slightly lower frequencies. Ring breathing modes and out-of-plane bending vibrations are also characteristic features that can be assigned with the aid of computational results. Comparing the calculated frequencies with experimental data can also serve as a validation of the computed equilibrium geometry.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of reaction pathways, activation energies, and reaction kinetics.

For this compound, computational studies could explore various reactions, such as electrophilic aromatic substitution, nucleophilic attack, or metal-catalyzed cross-coupling reactions. For example, in an electrophilic substitution reaction, DFT calculations can be used to determine the preferred site of attack (on either the pyridine or phenyl ring) by calculating the energies of the possible intermediates and transition states. The calculations can also shed light on the role of the methyl and phenyl substituents in directing the regioselectivity of the reaction.

Furthermore, computational modeling can be employed to study photochemical reactions, such as the photoisomerization of related azobenzene-containing pyridine systems. mdpi.com Such studies can reveal the involvement of different electronically excited states and the pathways for relaxation back to the ground state.

Advanced Theoretical Methods (e.g., Atoms in Molecules (AIM) Analysis)

Beyond standard DFT calculations, more advanced theoretical methods can provide deeper insights into the chemical bonding and electronic properties of this compound. One such method is the Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader. uba.ar

AIM analysis partitions the electron density of a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be defined and calculated. uba.ar The topology of the electron density is analyzed to identify critical points, which correspond to atomic nuclei (attractors), bond critical points (BCPs), ring critical points, and cage critical points.

For this compound, AIM analysis can be used to:

Characterize the nature of the chemical bonds, including the C-C, C-N, and the inter-ring C-C bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.

Investigate the presence of non-covalent interactions, such as intramolecular hydrogen bonds or steric repulsions, which can influence the molecule's conformation.

Quantify the atomic charges and other atomic properties, providing a more rigorous alternative to traditional population analysis methods.

By providing a detailed picture of the electron density distribution and bonding, AIM analysis offers a powerful framework for understanding the structure and reactivity of this compound from a fundamental quantum mechanical perspective.

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry involves the validation of theoretical models by comparing calculated data with empirical results obtained from experimental techniques. For this compound, this would typically involve comparing geometric parameters (bond lengths, bond angles, and dihedral angles) calculated using methods like Density Functional Theory (DFT) with data from X-ray crystallography. Similarly, calculated vibrational frequencies (infrared and Raman spectra) would be compared with experimental spectroscopic measurements.

While specific studies performing this direct comparison for this compound are not available, the general methodology is well-established for related compounds. For instance, studies on other phenylpyridine derivatives and their metal complexes frequently report a good correlation between parameters calculated using DFT methods (e.g., with the B3LYP functional and a suitable basis set like 6-311++G(d,p)) and those determined experimentally.

Applications of 2 Methyl 3 Phenylpyridine and Its Derivatives

Organic Synthesis Reagents and Intermediates

The unique structural features of 2-Methyl-3-phenylpyridine, namely the presence of a nucleophilic nitrogen atom and multiple reaction sites on both the pyridine (B92270) and phenyl rings, make it a valuable building block in organic synthesis.

Synthetic Precursors for Complex Organic Molecules

While direct examples of the use of this compound as a precursor for highly complex natural products are not extensively documented, its structural motif is a key component in various synthetic strategies. The flow synthesis of 2-methylpyridines, including this compound, has been demonstrated, highlighting a greener and more efficient method for its production. This increased availability can facilitate its use in the synthesis of more complex molecules. The reactivity of the methyl group and the potential for functionalization of both aromatic rings provide multiple avenues for elaboration into more intricate structures.

Directing Groups in Catalytic Reactions

The nitrogen atom of the pyridine ring in 2-phenylpyridine (B120327) and its derivatives can act as a directing group in transition metal-catalyzed C-H activation reactions. This allows for the regioselective functionalization of the ortho C-H bond of the phenyl ring. While much of the research has focused on the parent 2-phenylpyridine, studies on meta-substituted 2-phenylpyridines are relevant to understanding the behavior of this compound.

For instance, in rhodium- and iridium-catalyzed C-H activation reactions, the regioselectivity is highly sensitive to steric effects. A meta-methyl group on the phenyl ring of a related phenyl imine substrate was found to direct functionalization to only one of the two possible ortho positions. This suggests that the methyl group in this compound could similarly influence the regioselectivity of such catalytic transformations. The pyridine nitrogen acts as a Lewis base, forming intermediate complexes with transition metals like palladium(II), which are crucial in catalytic cycles for C-H functionalization. The steric and electronic properties of the methyl group in this compound can be expected to modulate the reactivity and selectivity of these transformations compared to the unsubstituted 2-phenylpyridine.

Medicinal Chemistry Research

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The incorporation of methyl and phenyl groups, as in this compound, can enhance biological activity, improve pharmacokinetic properties, and provide vectors for further molecular exploration.

Development of Biologically Active Pyridine Scaffolds

The this compound framework serves as a starting point for the development of novel, biologically active molecules. The synthesis of various heterocyclic compounds often relies on the functionalization of such core structures. While specific examples detailing the direct use of this compound in the large-scale synthesis of bioactive libraries are emerging, the principles of scaffold-based drug discovery strongly support its potential. The ability to modify the methyl group, the phenyl ring, and the pyridine ring allows for the creation of a diverse range of derivatives for screening against various biological targets.

Insecticidal Activity of Derivatives

Pyridine-based compounds are widely used in the agricultural industry as insecticides. Research into novel 2-phenylpyridine derivatives has shown their potential as effective insecticidal agents. A study on a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties revealed significant insecticidal activity against several pests.

For example, certain derivatives exhibited 100% inhibition against Mythimna separata (armyworm) at a concentration of 500 mg/L. The structure-activity relationship of these compounds is an active area of research, and the presence and position of substituents like a methyl group can play a crucial role in determining the insecticidal potency and spectrum of activity. While this particular study did not specifically report on derivatives of this compound, it provides a strong rationale for the design and synthesis of such derivatives as potential next-generation insecticides. The findings underscore the potential of the 2-phenylpyridine scaffold in developing new crop protection agents.

| Compound Type | Pest | Activity | Concentration |

|---|---|---|---|

| 2-Phenylpyridine derivatives with N-phenylbenzamide moieties | Mythimna separata | 100% inhibition | 500 mg/L |

Neurological Research and Neurotoxin Analogues

The structural similarity of phenylpyridine compounds to known neurotoxins has prompted research into their potential neurological effects. A significant focus of this research has been the comparison of phenylpyridine derivatives to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a potent neurotoxin known to induce symptoms closely resembling idiopathic Parkinson's disease by destroying dopaminergic neurons. nih.govwikipedia.orgnih.govpnas.org MPTP is metabolized in the brain to N-methyl-4-phenylpyridinium (MPP+), which is the active toxic agent that causes neuronal death. wikipedia.orgpnas.org